(R)-2-(Dibenzylamino)pentanedioic acid
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Overview
Description
®-2-(Dibenzylamino)pentanedioic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a dibenzylamino group attached to a pentanedioic acid backbone, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dibenzylamino)pentanedioic acid typically involves the reaction of dibenzylamine with a suitable pentanedioic acid derivative. One common method is the condensation reaction between dibenzylamine and a protected form of pentanedioic acid, followed by deprotection to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a strong acid or base, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Dibenzylamino)pentanedioic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Dibenzylamino)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-2-(Dibenzylamino)pentanedioic acid, such as oxo derivatives, amine derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
®-2-(Dibenzylamino)pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(Dibenzylamino)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pentanedioic acid backbone may also play a role in binding to molecular targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Dibenzylamino)pentanedioic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Benzyl-2-aminopentanedioic acid: A structurally similar compound with a single benzyl group instead of a dibenzylamino group.
2-Aminopentanedioic acid: A simpler analog without the benzyl groups.
Uniqueness
®-2-(Dibenzylamino)pentanedioic acid is unique due to its chiral nature and the presence of the dibenzylamino group, which imparts specific chemical and biological properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-(dibenzylamino)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVZEHJXSIVHEP-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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